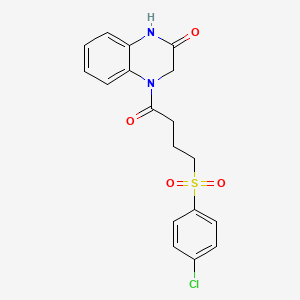
N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with two propoxy groups and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dipropoxybenzenesulfonyl chloride and 2-aminoethanol.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.
Procedure: The 3,4-dipropoxybenzenesulfonyl chloride is added to a solution of 2-aminoethanol in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide group or other functional groups present.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxyethyl and propoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-(2-hydroxyethyl)-benzenesulfonamide: Lacks the propoxy groups, resulting in different chemical properties and applications.
3,4-dipropoxybenzenesulfonamide: Lacks the hydroxyethyl group, affecting its reactivity and biological activity.
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide:
Uniqueness: N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyethyl and propoxy groups enhances its versatility in various applications compared to similar compounds.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-3,4-dipropoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5S/c1-3-9-19-13-6-5-12(11-14(13)20-10-4-2)21(17,18)15-7-8-16/h5-6,11,15-16H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQAVRLPJLLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)


![8'-chloro-4'-oxo-N-(2-phenylethyl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)


![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2899130.png)

![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2899132.png)
![3-amino-3-[(methylsulfanyl)methyl]cyclobutan-1-onehydrochloride](/img/structure/B2899133.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2899134.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2899138.png)


